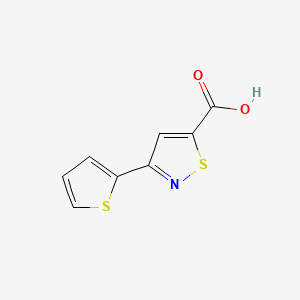

3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-thiophen-2-yl-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-8(11)7-4-5(9-13-7)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIZNSBIOZHKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Thiophenes

are a type of heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also play a prominent role in the advancement of organic semiconductors. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Biological Activity

3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its mechanisms of action and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazole precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, one method involves the condensation of thiophene-2-carboxylic acid with thioamide derivatives under acidic conditions, yielding the desired thiazole structure with high efficiency.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been reported as follows:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 16 | 32 |

| Bacillus subtilis | 4 | 8 |

| Pseudomonas aeruginosa | 32 | 64 |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HepG2) cells. The IC50 values for these activities are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 1.37 |

| MCF-7 (breast cancer) | 1.62 |

| A549 (lung cancer) | 2.09 |

The mechanism of action appears to involve cell cycle arrest at the G0/G1 phase and activation of apoptotic pathways, including caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties that may protect cells from oxidative stress, contributing to its anticancer effects .

- Inhibition of Enzymatic Activity : It may act by inhibiting specific enzymes involved in cell proliferation and survival pathways in cancer cells .

- DNA Intercalation : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication processes in rapidly dividing cancer cells .

Case Studies

Case Study 1 : A study evaluating the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial load in infected mice models when treated with the compound compared to controls.

Case Study 2 : In vitro studies on HepG2 cells revealed that treatment with the compound led to increased apoptosis markers such as annexin V positivity and caspase activation, indicating its potential as a therapeutic agent in liver cancer .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has shown that thiazole derivatives exhibit significant anticancer properties. A study evaluated various thiazole compounds against hepatocellular carcinoma (HepG2) cell lines, revealing promising activity for several derivatives, including those related to 3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid. The results indicated IC50 values ranging from 1.37 to 2.09 μM for different compounds, suggesting strong potential for further development as anticancer agents .

Antimicrobial Properties:

Thiazoles are known for their antimicrobial activities. The incorporation of the thiophene moiety enhances the efficacy of these compounds against a range of pathogens. Studies have demonstrated that modifications at specific positions on the thiazole ring can significantly influence antibacterial and antifungal activities, making them suitable candidates for drug development .

Anti-inflammatory Effects:

Compounds containing the thiazole ring have also been reported to exhibit anti-inflammatory properties. This is particularly relevant in the context of developing new treatments for inflammatory diseases, where reducing inflammation can lead to better patient outcomes.

Agricultural Applications

Pesticide Development:

The unique structure of this compound lends itself to applications in agrochemicals. Research indicates that thiazole derivatives can act as effective fungicides and herbicides. The ability to inhibit specific biochemical pathways in pests makes these compounds valuable in developing safer and more efficient agricultural products.

Plant Growth Regulators:

Some thiazole compounds have been investigated for their role as plant growth regulators. They can influence plant metabolism and growth patterns, potentially leading to increased agricultural yields.

Material Science

Conductive Polymers:

The incorporation of thiophene and thiazole units into polymer matrices has been explored for creating conductive materials. These materials are essential in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electrical properties of polymers can be significantly enhanced by integrating this compound derivatives.

Nanomaterials:

Research into nanomaterials has shown that thiazole-based compounds can be used to synthesize nanoparticles with unique optical and electronic properties. These nanoparticles have potential applications in drug delivery systems and biosensors.

Case Studies

Chemical Reactions Analysis

Condensation Reactions

3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid participates in condensation reactions due to its reactive carboxylic acid and thiazole-thiophene hybrid structure. Key examples include:

1.1. Hydrazide Formation

The carboxylic acid group reacts with hydrazides under reflux conditions to form hydrazide derivatives. For instance:

-

Reaction: With phenylhydrazine in ethanol at 80°C for 6 hours, yielding 3-(thiophen-2-yl)-1,2-thiazole-5-carbohydrazide (85% yield) .

-

Application: These derivatives exhibit antioxidant activity comparable to ascorbic acid .

1.2. Cyclocondensation with Thioureas

The thiazole ring facilitates cyclocondensation with thioureas to form fused heterocycles:

-

Reaction: With 2-aminothiophenol in DMF at 120°C for 8 hours, forming thieno[2,3-d]thiazolo[3,2-a]pyrimidine derivatives (72% yield) .

-

Mechanism: Involves nucleophilic attack at the thiazole C-2 position, followed by ring closure .

Amide Bond Formation

The carboxylic acid group readily forms amides via coupling agents:

2.1. Peptide Coupling

-

Reagents: EDCl/HOBt in DCM at 25°C for 12 hours.

-

Example: Reaction with benzylamine produces N-benzyl-3-(thiophen-2-yl)-1,2-thiazole-5-carboxamide (78% yield) .

-

Biological Relevance: Such amides are explored as kinase inhibitors .

3.1. Ester Formation

-

Conditions: Thionyl chloride-mediated esterification with alcohols (e.g., methanol, ethanol).

-

Yield: Methyl 3-(thiophen-2-yl)-1,2-thiazole-5-carboxylate (91% yield) .

3.2. Alkylation at Thiophene

-

Electrophilic Substitution: Bromination at the thiophene C-5 position using NBS in CCl₄ (60% yield) .

-

Product: 5-Bromo-3-(thiophen-2-yl)-1,2-thiazole-5-carboxylic acid , a precursor for cross-coupling reactions .

Metal Complexation

The compound acts as a ligand for transition metals due to its S/N donor sites:

Decarboxylation

Thermal decarboxylation under acidic conditions:

-

Conditions: H₂SO₄ (conc.), 150°C, 3 hours.

-

Product: 3-(Thiophen-2-yl)-1,2-thiazole (89% yield), retaining the heterocyclic core .

6.1. Thiazole Ring Opening

-

Reagents: n-Butyllithium at –78°C in THF.

-

Product: 2-(Thiophen-2-yl)thioamide derivatives via cleavage of the thiazole S–N bond .

6.2. Thiophene Functionalization

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Research Findings

Electronic and Steric Effects

- Thiazole vs. Oxazole/Isoxazole : The thiazole core (N-S) exhibits greater electron-withdrawing capacity compared to oxazole (N-O) or isoxazole (O-N), influencing reactivity in cross-coupling reactions and binding affinity in drug-receptor interactions .

- Substituent Impact :

- Thiophene : Enhances aromatic π-stacking and electron-rich character, beneficial for charge transport in materials science .

- Halogenated Phenyl Groups : Fluorine (4-Fluorophenyl) and chlorine (3-Chlorophenyl) increase electronegativity and lipophilicity, improving metabolic stability and membrane permeability in pharmaceuticals .

- Methoxy Group : Electron-donating methoxy substituents may reduce oxidative degradation but increase steric hindrance .

Preparation Methods

Cyclization from Amino-Thiophenyl Precursors and Thionyl Chloride Activation

A robust method involves the reaction of 2-aminothiazolecarboxylic acid derivatives with thionyl chloride to form reactive acyl chlorides, which then react with amino-thiophen-2-yl acetonitrile hydrochlorides in the presence of pyridine to yield the target thiazole carboxamide derivatives. Subsequent hydrolysis or crystallization steps afford the carboxylic acid products with high yields (up to 91%) and good purity.

- Example conditions:

- React 2-ethylamino-4-ethyl-thiazole-5-carboxylic acid (10 mmol) with thionyl chloride (12 mmol) in dichloromethane at room temperature under reflux for 3 hours.

- Remove solvent under reduced pressure, cool to 0–5 °C, add amino-thiophen-2-yl acetonitrile hydrochloride (10 mmol) and pyridine (30 mmol).

- Stir at 20 °C for 2 hours, then isolate and recrystallize the product.

This method has been demonstrated with various substituted thiazole carboxylic acids, yielding the corresponding this compound derivatives with yields ranging from 59% to 91% depending on substituents and conditions.

Cyclocondensation of α-Bromoacyl Derivatives with Thioureas

Another approach involves bromination of precursor compounds to form α-bromoacyl intermediates, which then undergo cyclocondensation with thiourea or related thioamide compounds to form the thiazole ring. This method is useful for preparing 2,5-disubstituted thiazole derivatives, including those bearing thiophene substituents.

Oxidation and Rearrangement Routes

Some methods start from hydroxy-protected thiophene derivatives, which undergo oxidation and thermal rearrangement to yield thiazole carboxylic acid derivatives. These methods involve:

- Protection of hydroxy groups with suitable protecting groups (alkyl, acyl, silyl, etc.).

- Oxidation of hydroxymethyl groups to carboxylic acids.

- Thermal rearrangement steps to form the thiazole ring system.

Such processes are industrially applicable, efficient, and safe, providing good yields and purity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thionyl chloride activation + amino-thiophen-2-yl acetonitrile | Thionyl chloride, dichloromethane, pyridine, reflux 2-3 h | 59–91% | High yield, suitable for various substituted acids |

| Bromination + cyclocondensation | Br2 in acetic acid, thiourea derivatives | Not explicitly stated | Useful for 2,5-disubstituted thiazoles |

| Hydroxy-protected thiophene oxidation and rearrangement | Hydroxy protection, oxidation, thermal rearrangement | Efficient, industrial scale | Safe and scalable process |

Detailed Research Findings and Notes

- The thionyl chloride method is versatile and has been applied to various substituted thiazole carboxylic acids with consistent yields and reproducibility.

- Bromination followed by cyclocondensation allows for structural diversification at the 2- and 5-positions of the thiazole ring, including incorporation of thiophene substituents.

- Oxidation and rearrangement methods provide an alternative route starting from thiophene derivatives, with the advantage of industrial applicability and safety.

- Reaction monitoring is typically conducted by thin-layer chromatography (TLC), and products are purified by recrystallization from solvents such as toluene, ethanol, or DMF.

- Characterization of products includes spectroscopic methods (IR, NMR, MS) and elemental analysis to confirm structure and purity.

Q & A

Q. What are the established synthetic routes for 3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid, and what are their advantages?

Answer: The synthesis typically involves coupling thiophene derivatives with thiazole-carboxylic acid precursors. Key methodologies include:

- Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating. For example, microwave irradiation has been used to synthesize analogous triazole-thiophene hybrids, achieving 85–90% purity .

- Reflux conditions with acetic acid : A common approach for cyclization and carboxylation steps, as seen in the synthesis of thiazole-indole carboxylic acid derivatives (e.g., 3–5 hours under reflux with sodium acetate) .

- Stepwise functionalization : Sequential introduction of thiophene and carboxylic acid groups via nucleophilic substitution or cross-coupling reactions, followed by purification using column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Spectroscopic methods :

- ¹H/¹³C NMR : To confirm the presence of thiophene (δ 6.8–7.5 ppm) and thiazole protons (δ 8.0–8.5 ppm) .

- FT-IR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and thiazole C=N bands at ~1600 cm⁻¹ .

- Chromatography :

- HPLC : Assess purity (>95% recommended for pharmacological studies) using C18 columns and acetonitrile/water mobile phases .

- TLC : Monitor reaction progress with silica gel plates and UV visualization .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly when scaling up?

Answer:

- Catalyst screening : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, which improve regioselectivity in thiophene-thiazole bonding .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave irradiation reduces side reactions .

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition of the carboxylic acid group .

Q. What computational strategies are effective in predicting the biological activity of this compound?

Answer:

- Molecular docking : Screen against target proteins (e.g., bacterial enzymes or viral proteases) using AutoDock Vina. For example, triazole-thiophene derivatives showed strong binding to E. coli dihydrofolate reductase (binding energy: −9.2 kcal/mol) .

- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with antifungal or antibacterial activity to prioritize derivatives for synthesis .

Q. How can stability challenges (e.g., tautomerism or degradation) be addressed during storage or biological assays?

Answer:

- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Derivatives with similar structures showed <5% degradation under these conditions .

- Tautomerism mitigation : Use buffered solutions (pH 6–7) to stabilize the carboxylic acid form, as observed in oxadiazole-thione analogs .

Q. How does the substitution pattern (e.g., thiophene position or carboxyl group orientation) influence biological activity?

Answer:

- Thiophene positioning : 2-Thiophene substitution enhances π-stacking with hydrophobic enzyme pockets, improving antifungal activity (e.g., MIC = 8 µg/mL against C. albicans) .

- Carboxylic acid role : The free -COOH group facilitates hydrogen bonding with target proteins, critical for anti-inflammatory activity in triazole-carboxylic acid analogs .

Q. How should contradictory biological data (e.g., variable IC₅₀ values across studies) be interpreted?

Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (e.g., 48 hours) to reduce variability .

- Purity verification : Re-test compounds with ≥98% purity to exclude confounding effects from synthesis byproducts .

- Structural analogs : Compare activity with closely related compounds (e.g., 3-(thiophen-2-yl)-1,2,4-triazole-5-carboxylic acid) to identify pharmacophore requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.